3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698801
InChI: InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17698801

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole
Standard InChI InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3
Standard InChI Key VWPWNFLMIWTSSJ-UHFFFAOYSA-N
Canonical SMILES CCC1(CNC2=C1C=C(C=C2)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole reflects the compound’s core indoline structure (a partially saturated indole) with substituents at strategic positions. Key structural elements include:

PropertyValue/Description
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.23 g/mol
SMILESCCC1(CNC2=C1C=C(C=C2)F)C
InChIKeyVWPWNFLMIWTSSJ-UHFFFAOYSA-N
Aromatic SystemBenzene fused to a reduced pyrrole ring
Substituents3-ethyl, 3-methyl, 5-fluoro

The fluorine atom at the 5-position introduces electronegativity, potentially enhancing binding affinity to biological targets through dipole interactions or hydrogen bonding. The ethyl and methyl groups at the 3-position contribute to steric bulk, which may influence metabolic stability and membrane permeability.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound participates in reactions typical of indoles and amines:

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4- and 6-positions of the benzene ring.

  • Oxidation: The dihydropyrrole ring is susceptible to oxidation, forming fully aromatic indoles under strong oxidizing conditions.

  • N-Functionalization: The NH group undergoes alkylation or acylation to produce derivatives with modified pharmacokinetic properties .

Biological Activities and Mechanistic Insights

Mechanism of Action

The compound’s mechanism may involve:

  • SERT Binding: The indoline core mimics the tryptamine scaffold of serotonin, enabling competitive inhibition of reuptake .

  • Receptor Modulation: Fluorine’s electronegativity stabilizes interactions with polar residues in receptor binding pockets.

  • Metabolic Resistance: Methyl and ethyl groups shield the molecule from cytochrome P450-mediated oxidation, prolonging half-life.

Applications and Comparative Analysis

Therapeutic Applications

ApplicationRationaleChallenges
AntidepressantsStructural similarity to SSRIsSelectivity over other targets
Antibacterial AgentsEnhanced membrane permeabilityToxicity profiling
Neuroprotective AgentsModulation of oxidative stress pathwaysBlood-brain barrier penetration

Comparison with Analogues

CompoundStructureKey Differentiator
FluoxetineTrifluoromethyl groupMarketed SSRI
5-FluoroindoleLacks aliphatic substituentsLower metabolic stability
3-Ethyl-5-fluoroindolineHybrid aromatic-aliphatic systemImproved pharmacokinetics

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate antidepressant and antimicrobial activity in animal models.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

  • Structural Optimization: Explore substituent effects at the 1- and 2-positions of the indoline ring.

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